tert-Butyl 4-(3-bromo-2-chlorobenzyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-bromo-2-chlorobenzyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a piperazine ring, and a benzyl group substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-bromo-2-chlorobenzyl)piperazine-1-carboxylate typically involves the reaction of 3-bromo-2-chlorobenzyl chloride with tert-butyl piperazine-1-carboxylate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-bromo-2-chlorobenzyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding oxides or hydroxylated compounds.
Scientific Research Applications
tert-Butyl 4-(3-bromo-2-chlorobenzyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-bromo-2-chlorobenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. Additionally, the benzyl group with bromine and chlorine substitutions may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate
- tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(3-bromo-2-chlorobenzyl)piperazine-1-carboxylate is unique due to the specific substitutions on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms provides distinct electronic and steric effects, differentiating it from other similar compounds.
Properties
IUPAC Name |
tert-butyl 4-[(3-bromo-2-chlorophenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrClN2O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)11-12-5-4-6-13(17)14(12)18/h4-6H,7-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJXKKPBOCKVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(=CC=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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